Inokosterone

Overview

Description

Inokosterone is a potential agent target of estrogen receptor 1 in rheumatoid arthritis patients . It is also an analgesic drug and shows high insect moulting hormone activity .

Synthesis Analysis

Ecdysteroids, the class of compounds to which Inokosterone belongs, are polyhydroxylated sterols that are widespread in the plant and animal world . Over 520 ecdysteroids have been isolated from natural sources . The most accessible and studied representative of this class of compounds is 20-hydroxyecdysone .

Molecular Structure Analysis

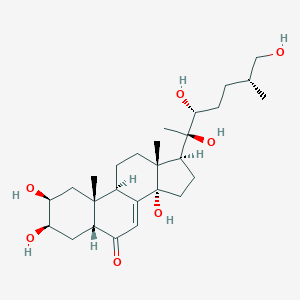

The molecular formula of Inokosterone is C27H44O7 . Its systematic name is (22R,25R)-2β,3β,14,20,22,26-hexahydroxy-5β-cholest-7-en-6-one .

Chemical Reactions Analysis

Ecdysteroids, including Inokosterone, exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . The search for new structures of ecdysteroids and their semi-synthetic analogs obtained as a result of various chemical transformations is in high demand .

Physical And Chemical Properties Analysis

Inokosterone is a powder with a molecular weight of 480.63 . Its exact mass is 480.308705 .

Scientific Research Applications

Anti-Aging and Longevity

Inokosterone has been studied for its potential to extend the lifespan of yeast and mammalian cells. Research indicates that it can enhance survival under oxidative stress conditions by increasing antioxidant enzyme activity and reducing reactive oxygen species (ROS) and lipid peroxidation . This suggests its application in anti-aging therapies and longevity research.

Antioxidative Stress Mechanisms

The compound’s ability to induce antioxidative stress mechanisms is significant. It has been shown to decrease malondialdehyde (MDA) levels and increase autophagosomes in mammalian cells after treatment . This points to its use in studying oxidative stress-related diseases and developing treatments.

Mitophagy Induction

Inokosterone’s role in inducing mitophagy, the selective autophagy of mitochondria, is another area of interest. It has been observed to enhance the cleavage-free GFP from GFP-ATG8 in the cytoplasm and the ubiquitin of the mitochondria at the protein level . This application is crucial for understanding mitochondrial diseases and potential therapeutic avenues.

Anti-Atopy Activity

25R-Inokosterone has shown significant anti-atopy activity, making it useful for the development of functional anti-atopy cosmetics . Its ability to inhibit TNF expression suggests potential applications in treating atopic dermatitis and other related conditions.

Pharmacological Activity

Ecdysteroids, the class of compounds to which Inokosterone belongs, exhibit a wide spectrum of pharmacological activities for humans without toxic, androgenic, or estrogenic effects . This makes Inokosterone a candidate for developing new drugs with minimal side effects.

Molting and Metamorphosis Hormone Studies

As a polyhydroxylated sterol, Inokosterone functions as a molting and metamorphosis hormone in insects, crustaceans, fungi, and nematodes . Studying its effects can provide insights into the hormonal control of development in these organisms.

Chemical Transformations and Synthesis

The chemical structure of Inokosterone allows for various chemical transformations, making it a valuable compound for synthetic chemistry research. It can be used to create semi-synthetic analogs with potentially enhanced biological activity .

Environmental Safety Agents

Due to its natural occurrence and biological activity, Inokosterone can be studied for the development of environmentally safe agents, such as pesticides or herbicides, that target specific hormonal pathways in pests without harming other organisms .

Mechanism of Action

Target of Action

Inokosterone, also known as 25R-Inokosterone, primarily targets the Estrogen Receptor 1 (ESR1) . ESR1 is a transcription factor that plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

Inokosterone interacts with ESR1, similar to how estradiol does . This interaction triggers a series of biochemical reactions that lead to changes in gene expression and cellular activity .

Biochemical Pathways

Inokosterone is part of the ecdysteroid class of compounds, which are polyhydroxylated sterols . These compounds function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . Inokosterone’s action on ESR1 can influence various biochemical pathways, including those involved in antioxidative stress and autophagy .

Result of Action

Inokosterone’s interaction with ESR1 leads to increased cell survival rate under oxidative stress conditions, enhanced antioxidant enzyme activity, and upregulated gene expression . It also promotes autophagy, a cellular process that removes unnecessary or dysfunctional components . These actions contribute to Inokosterone’s anti-aging activity .

Action Environment

The action of Inokosterone, like other ecdysteroids, can be influenced by environmental factors . .

Safety and Hazards

properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-GYVHUXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164756 | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inokosterone | |

CAS RN |

15130-85-5 | |

| Record name | Inokosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

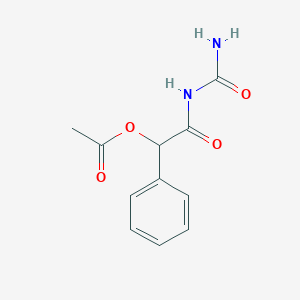

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

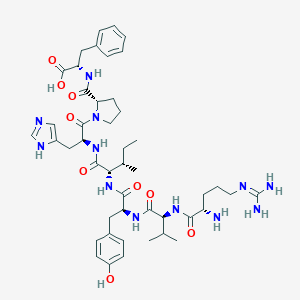

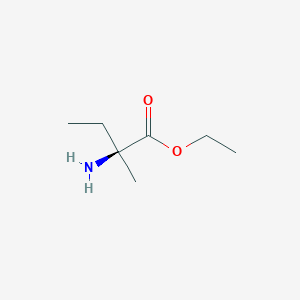

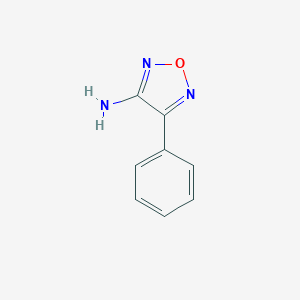

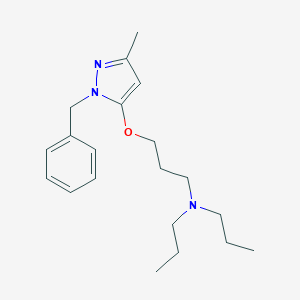

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)